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molecular formula C10H14N2S B8351393 6-(4-Aminophenyl)-thiomorpholine

6-(4-Aminophenyl)-thiomorpholine

Cat. No. B8351393
M. Wt: 194.30 g/mol
InChI Key: ALZFUSUULGKLON-UHFFFAOYSA-N
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Patent
US08372970B2

Procedure details

To the solution of 6-(4-aminophenyl)-thiomorpholin-3-one (0.26 g, 1.25 mmol) in anhydrous tetrahydrofuran (6.7 mL) was added lithium aluminium hydride (0.16 g, 4.27 mmol) in several portions and the mixture was stirred at 60° C. for 2 h. Na2SO4×10H2O (2.00 g) was added in small portions until the complex was decomposed. The suspension was filtered, the solids were washed with tetrahydrofuran (2×3 mL) and the combined filtrates were evaporated. The title compound was obtained as a viscous oil (0.25 g, 1.26 mmol, 100%). ESMS m/z 195 (M+H)+.
Name
6-(4-aminophenyl)-thiomorpholin-3-one
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][NH:12][C:11](=O)[CH2:10][S:9]2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[O-]S([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:13][NH:12][CH2:11][CH2:10][S:9]2)=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
6-(4-aminophenyl)-thiomorpholin-3-one
Quantity
0.26 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1SCC(NC1)=O
Name
Quantity
0.16 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
6.7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solids were washed with tetrahydrofuran (2×3 mL)
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1SCCNC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.26 mmol
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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